1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the N-(2-methylpropyl) substituent.
1-ethyl-3-methyl-N-(2-ethylpropyl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl substituent.
Uniqueness
1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-13-7-10(9(4)12-13)11-6-8(2)3/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
QNXNRSFGTQOPGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC(C)C |
Origin of Product |
United States |
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